Cilazaprilat

描述

准备方法

合成路线和反应条件

西拉普利拉特是通过水解反应从西拉普利合成的。 西拉普利的合成本身涉及吡啶并嘧啶衍生物与氨基酸酯的缩合,随后进行一系列化学转化,包括酯水解和环化 .

工业生产方法

西拉普利拉特的工业生产涉及在受控条件下对西拉普利进行大规模水解。 该过程通常采用水解或酶解来确保西拉普利拉特的产率和纯度高 .

化学反应分析

反应类型

西拉普利拉特会发生几种类型的化学反应,包括:

水解: 西拉普利转化为西拉普利拉特。

氧化: 西拉普利拉特在某些条件下可以被氧化,导致形成各种降解产物.

脱酯化: 该反应对于西拉普利激活为西拉普利拉特至关重要.

常用试剂和条件

水解: 通常在酸性或碱性条件下使用水或水溶液进行.

氧化: 常见的氧化剂包括过氧化氢和其他过氧化物.

主要形成的产物

水解: 西拉普利拉特是西拉普利水解形成的主要产物.

氧化: 取决于所用特定条件和试剂的各种降解产物.

科学研究应用

Pharmacological Effects

Cilazaprilat exhibits multiple pharmacological effects that contribute to its therapeutic benefits:

- Vasodilation : this compound enhances endothelium-dependent relaxations in vascular tissues. Studies indicate that it potentiates responses to bradykinin and adenosine diphosphate (ADP), leading to increased production of endothelium-derived relaxing factors. This mechanism suggests that this compound not only lowers plasma angiotensin II levels but also promotes vasodilation through other pathways .

- Cardioprotection : The compound has been shown to confer cardioprotective effects by improving endothelial function and reducing vascular resistance, which is crucial in managing heart failure patients .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating hypertension:

- A multicenter observational study involving 33,841 hypertensive patients reported a significant reduction in mean blood pressure from 177/105 mm Hg to 148/87 mm Hg after treatment with this compound. The response rate was 78.9%, indicating that a majority of patients achieved target blood pressure levels .

- In terms of tolerability, 94.6% of patients rated the tolerability of this compound as very good or good, with only 7.3% reporting adverse events, predominantly dry cough—common among ACE inhibitors .

Innovative Analytical Methods

Recent advancements have focused on developing analytical techniques for monitoring this compound levels in biological samples:

- Spectrophotometric Methods : Research has explored UV-visible spectrophotometric methods for the quantitative analysis of this compound. These methods leverage donor–acceptor interactions to provide rapid and cost-effective monitoring of drug levels, which is essential for ensuring therapeutic efficacy and safety .

- In Silico Studies : Computational models have been employed to optimize the pharmacokinetic properties of this compound, allowing researchers to predict its behavior in biological systems more accurately. These studies are crucial for understanding the drug's metabolism and interactions at a molecular level .

Case Studies

Several case studies highlight the practical applications of this compound:

- Hypertensive Patients : A longitudinal study tracked hypertensive patients over several months, demonstrating sustained blood pressure control with minimal side effects when treated with this compound. Patients reported improved quality of life due to better management of their condition .

- Heart Failure Management : In a cohort of patients with congestive heart failure, this compound was associated with reduced hospitalizations and improved functional status as measured by the New York Heart Association classification. This underscores its role in enhancing patient outcomes in chronic heart conditions .

Data Summary Table

作用机制

相似化合物的比较

类似化合物

依那普利拉特: 另一种 ACE 抑制剂,其作用机制类似,但药代动力学性质不同.

赖诺普利: 一种非酯类前药 ACE 抑制剂,以其给药形式发挥作用.

雷米普利拉特: 雷米普利的活性代谢产物,具有可比的 ACE 抑制作用.

西拉普利拉特的独特性

西拉普利拉特在对 ACE 抑制的高效力和选择性方面是独一无二的。 其药代动力学特性使其能够有效地控制高血压和心力衰竭,与其他一些 ACE 抑制剂相比,副作用更少 .

生物活性

Cilazaprilat is the active metabolite of cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. This article delves into its biological activity, pharmacokinetics, efficacy, safety, and relevant case studies.

This compound exerts its effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:

- Decreased vascular resistance : By reducing angiotensin II levels, this compound causes vasodilation.

- Reduced sodium and water reabsorption : Lower aldosterone secretion results in decreased fluid retention, leading to lower blood pressure.

The IC50 value for this compound as an ACE inhibitor is approximately 1.9 nM , indicating its high potency compared to other ACE inhibitors like enalapril .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Bioavailability : The absolute bioavailability of this compound after oral administration of cilazapril is about 57% , while that of this compound itself is only 19% .

- Peak Plasma Concentration : Maximum plasma concentrations are typically reached within 2 hours after administration .

- Half-life : this compound has a half-life ranging from 0.90 hours to 46.2 hours , depending on the route of administration .

- Elimination : It is primarily eliminated unchanged via the kidneys, with total urinary recovery rates reaching up to 91% after intravenous administration .

Efficacy in Clinical Studies

This compound has demonstrated significant efficacy in managing hypertension. In various clinical trials:

- Patients treated with cilazapril showed a reduction in sitting diastolic blood pressure by approximately 9 mm Hg after four weeks .

- A combination therapy with hydrochlorothiazide increased the responder rate from 52% to 71% when added to cilazapril at a dose of 5 mg/day .

- Long-term studies indicated that cilazapril effectively maintained blood pressure control over periods extending beyond 52 weeks , with total responder rates reaching up to 73% in patients with severe hypertension .

Safety Profile

The safety profile of this compound is generally favorable, although some adverse effects have been noted:

- Common side effects include headache, dizziness, fatigue, and cough. Serious adverse events like angioedema were reported in less than 0.2% of patients .

- A case report highlighted an unusual instance of cilazapril-induced lymphocytic pleural effusion, which resolved upon discontinuation of the drug .

Case Study Highlight

A notable case involved an 80-year-old male who developed lymphocytic pleural effusion after starting cilazapril for hypertension. His symptoms included chest pain and dry cough. Following extensive evaluation and subsequent withdrawal of cilazapril, his condition improved significantly, illustrating the importance of monitoring for rare but serious side effects associated with ACE inhibitors .

Summary Table

| Parameter | Value |

|---|---|

| IC50 (ACE Inhibition) | 1.9 nM |

| Absolute Bioavailability | 57% (cilazapril) / 19% (this compound) |

| Peak Plasma Concentration | 2 hours |

| Half-life | 0.90 hours (short) / 46.2 hours (long) |

| Total Urinary Recovery | Up to 91% |

| Common Side Effects | Headache, dizziness, cough |

| Serious Adverse Events | <0.2% incidence of angioedema |

属性

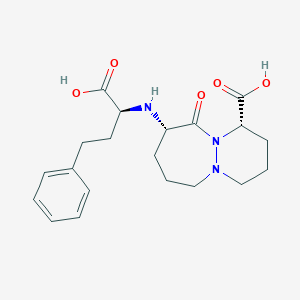

IUPAC Name |

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAUYSRYXACKSC-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238043 | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90139-06-3 | |

| Record name | Cilazaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90139-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILAZAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cilazaprilat?

A1: this compound is a potent and selective angiotensin-converting enzyme (ACE) inhibitor. [, , ] It competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to angiotensin II. [, ]

Q2: What are the downstream consequences of ACE inhibition by this compound?

A2: By preventing the formation of angiotensin II, this compound induces vasodilation, lowers blood pressure, and reduces aldosterone secretion. [, , ] This leads to a decrease in sodium and water retention, contributing to its therapeutic effects in hypertension and heart failure. [, , ]

Q3: How does this compound interact with the kallikrein-kinin system?

A3: this compound, through its ACE inhibitory activity, prevents the degradation of bradykinin. [, , , , ] This leads to an accumulation of bradykinin, which contributes to vasodilation via nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) release. [, , , , , ]

Q4: What is the significance of the augmented bradykinin levels in this compound's action?

A4: Increased bradykinin levels, due to this compound’s ACE inhibition, contribute to several beneficial effects, including:

- Enhanced Coronary Blood Flow: Bradykinin, stimulated by this compound, increases coronary blood flow and improves myocardial function in ischemic conditions. [, ]

- Cardioprotection: this compound, through bradykinin and NO, protects cardiac myocytes from hypoxia/reoxygenation injury. [, ]

- Renal Vasodilation: Bradykinin plays a role in this compound-induced renal vasodilation, contributing to its beneficial effects on renal function. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H29N3O5, and its molecular weight is 403.47 g/mol.

Q6: Are there any notable spectroscopic data available for this compound?

A6: While specific spectroscopic data isn't extensively discussed in the provided research, this compound's structure has been confirmed through techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS). [, ]

Q7: Describe the absorption and metabolism of Cilazapril, the prodrug of this compound.

A7: Cilazapril is rapidly absorbed after oral administration and is rapidly metabolized in the liver to its active metabolite, this compound. [, , , , ]

Q8: How is this compound eliminated from the body?

A8: this compound is primarily eliminated through renal excretion, with a small portion excreted in bile. [, , ]

Q9: How does renal function affect this compound's pharmacokinetics?

A9: this compound clearance is dependent on renal function. [, , ] Dosage adjustments are often necessary in patients with renal impairment to avoid drug accumulation. [, ]

Q10: Does this compound exhibit dose proportionality in its pharmacokinetics?

A10: While this compound shows dose proportionality at lower doses, its pharmacokinetics become nonlinear at higher doses, potentially due to saturable binding to ACE. [, ]

Q11: How effective is this compound in reducing blood pressure in hypertensive models?

A11: this compound effectively reduces blood pressure in various hypertensive animal models, including spontaneously hypertensive rats (SHRs). [, , ]

Q12: Does this compound directly affect vascular smooth muscle cells (VSMCs)?

A12: this compound demonstrates both endothelium-dependent and -independent effects on VSMC proliferation. [, ] While it can indirectly modulate VSMC growth via its effects on the endothelium and angiotensin II, it may also possess direct inhibitory effects. [, ]

Q13: How does this compound affect cerebral circulation in hypertension?

A13: Research suggests that this compound can improve endothelium-dependent dilation in cerebral arterioles of hypertensive rats, potentially by enhancing the response to vasodilators like bradykinin. []

Q14: Are there any strategies to enhance this compound's delivery to specific targets?

A14: While the provided research doesn't focus on targeted drug delivery for this compound, future research could explore nanocarriers or prodrug strategies to enhance its delivery to specific tissues, potentially reducing off-target effects.

Q15: What analytical methods are commonly employed to measure this compound levels?

A15: Radioenzymatic assays and HPLC coupled with UV detection or MS are frequently used for quantifying this compound in biological samples. [, , , , ] These techniques offer sensitivity and selectivity for accurate drug monitoring.

Q16: How is the quality of this compound formulations ensured?

A16: Quality control measures for this compound formulations involve rigorous analytical method validation, ensuring accuracy, precision, and specificity. [, , ] These measures are crucial for maintaining drug safety and efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。